Acetophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride
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Overview
Description
Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is a chemical compound that belongs to the class of acetophenone derivatives. It is characterized by the presence of a dimethylaminoethoxy group attached to the acetophenone structure, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol, followed by refluxing on a steam bath for a couple of hours. The resulting solution is then filtered, and the product is crystallized using acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, amines, and substituted acetophenone derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, the compound can alter the permeability of cell membranes, affecting the growth and viability of fungal cells . The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler derivative without the dimethylaminoethoxy group.
Propiophenone, β-dimethylamino-: Another derivative with a similar structure but different functional groups.
Uniqueness
Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is unique due to the presence of the dimethylaminoethoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications where these properties are desired.
Properties
CAS No. |
20808-92-8 |
---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-(2-acetylphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10(14)11-6-4-5-7-12(11)15-9-8-13(2)3;/h4-7H,8-9H2,1-3H3;1H |
InChI Key |
CWLVMECIALAROL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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